molecular formula C9H11N5O2S B11809506 ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Cat. No.: B11809506
M. Wt: 253.28 g/mol
InChI Key: IUOXHRFRJZUPTO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its core structure combines a carboxylate-thiazole motif with a 1,2,4-triazole heterocycle, a configuration frequently employed to target the ATP-binding site of various kinases. This compound serves as a critical synthetic intermediate for the generation of diverse compound libraries aimed at probing kinase function and identifying new therapeutic candidates. Recent research, including studies cited in publications like Journal of Medicinal Chemistry , highlights the application of this precise scaffold in the discovery of potent and selective inhibitors. Its research value is underscored by its role in programs targeting kinases implicated in oncology and neurodegenerative diseases. For instance, derivatives based on this core have been investigated for their activity against Glycogen Synthase Kinase-3 (GSK-3), a well-validated target for conditions such as Alzheimer's disease and cancer. The mechanism of action for its derivatives typically involves competitive inhibition at the kinase's active site, disrupting phosphorylation-mediated signaling pathways that drive cellular proliferation or pathological tau protein aggregation. Researchers utilize this intermediate to explore structure-activity relationships (SAR), optimizing selectivity and potency against a specific kinase of interest, thereby making it a versatile tool for chemical biology and drug discovery efforts.

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

ethyl 2-amino-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H11N5O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3,(H2,10,13)

InChI Key

IUOXHRFRJZUPTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=NC=NN2C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Functionalized β-Keto Esters

A critical intermediate is ethyl 2-chloro-3-(1-methyl-1H-1,2,4-triazol-5-yl)acetoacetate, which could be synthesized via:

  • Claisen Condensation : Ethyl acetoacetate reacts with 1-methyl-1H-1,2,4-triazole-5-carbonyl chloride in the presence of LDA (Lithium Diisopropylamide), followed by chlorination using PCl₃.

  • Nucleophilic Displacement : Ethyl 2,3-dibromoacetoacetate undergoes substitution with 1-methyl-1H-1,2,4-triazole-5-thiol in DMF at 60°C, though regioselectivity challenges may arise.

Cyclocondensation with Thiourea

Reaction of the α-halo β-keto ester with thiourea in ethanol/ethyl acetate (20–35% v/v) at 60–70°C for 5–5.5 hours yields the thiazole core. Sodium carbonate (0.01–0.1 eq) accelerates the reaction, achieving >98% yield in model systems. Key parameters:

ParameterOptimal RangeImpact on Yield
Solvent Composition25% Ethyl AcetateMaximizes solubility
Temperature65°CBalances rate vs. decomposition
Catalyst (Na₂CO₃)0.05 eqReduces reaction time by 40%

Nucleophilic Aromatic Substitution

Activation of the 4-position with electron-withdrawing groups (e.g., NO₂) enables displacement by 1-methyl-1H-1,2,4-triazole-5-amine:

Thiazole-NO2+Triazole-NH2DIPEA, DMFProduct(70% yield)[1]\text{Thiazole-NO}2 + \text{Triazole-NH}2 \xrightarrow{\text{DIPEA, DMF}} \text{Product} \quad (70\%\ \text{yield})

The 2-amino group requires protection during triazole introduction to prevent side reactions.

Boc Protection

  • Protection : Boc₂O (1.2 eq), DMAP, CH₂Cl₂, 25°C, 2 h → 95% yield

  • Deprotection : TFA/CH₂Cl₂ (1:1), 2 h → Quantitative removal

Acetyl Protection

  • Protection : Ac₂O (1.5 eq), Pyridine, 0°C → 25°C, 12 h → 89% yield

  • Deprotection : NH₃/MeOH, 50°C, 6 h → 93% yield

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost (USD/g)Scalability
Cyclocondensation362%12.50Pilot-scale feasible
Cross-Coupling548%18.75Limited by Pd cost
Nucleophilic Substitution455%15.20Moderate

Key Observations :

  • Cyclocondensation offers the shortest route but requires bespoke β-keto ester synthesis.

  • Cross-coupling provides regioselectivity but suffers from catalyst costs.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Cyclocondensation

Ethyl acetate/ethanol mixtures (25% v/v) optimize reagent solubility while minimizing ester hydrolysis. Polar aprotic solvents (DMF, DMSO) accelerate reactions but promote side product formation (10–15% yield loss).

Temperature-Controlled Regioselectivity

Maintaining 65°C during cyclocondensation prevents:

  • Thiourea decomposition (>70°C)

  • Incomplete ring closure (<60°C)

Analytical Characterization Benchmarks

ParameterExpected ValueMethod
Melting Point171–173°CDSC
¹H NMR (DMSO-d₆)δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃)400 MHz
HPLC Purity≥99.5%C18, 0.1% TFA/MeCN

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable:

  • 5-minute residence time vs. 5 h batch

  • 15% higher yield (77% vs. 62%)

Waste Stream Management

Ethanol/ethyl acetate recovery via fractional distillation reduces solvent costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Positional Isomerism and Bioactivity

  • Compound 6c (N-aryl-4-(pyridin-2-yl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine): Replaces the carboxylate ester with a pyridinyl group and positions the triazole at C5 instead of C4. This modification results in 80–90% fungicidal activity against tomato early blight and apple ring rot, highlighting the importance of triazole placement .
  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Incorporates a benzodiazole-triazole-thiazole hybrid structure. The bromophenyl substituent enhances hydrophobic interactions, leading to improved binding affinity in molecular docking studies .

Functional Group Variations

  • BMN 673 (Talazoparib): A poly(ADP-ribose) polymerase inhibitor featuring a 1-methyl-1H-1,2,4-triazole moiety fused to a phthalazinone core. Unlike the thiazole-based target compound, BMN 673’s potency (IC₅₀ < 0.6 nM) underscores the role of triazole in stabilizing enzyme interactions but also highlights the necessity of a larger aromatic scaffold for high-affinity binding .
  • Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate: Contains dual thiazole rings linked via an amide bond. The t-butyloxycarbonyl (Boc) group improves solubility, whereas the absence of a triazole reduces DNA minor groove binding efficacy compared to triazole-containing analogues .

Antimicrobial Activity

  • Compound 6f (Thieno[2,3-d]pyrimidinone): Exhibits 87% inhibition against Colletotrichum gossypii at 5 × 10⁻⁵ g/L, suggesting that bulky substituents (e.g., bromophenyl) enhance antifungal potency .
  • Compound 6c (Thiazole-triazole derivative): Achieves 90% inhibition against Fusarium oxysporum, outperforming analogues with methoxy or methyl groups, which show reduced activity due to lower lipophilicity .

Physicochemical Comparisons

Compound Log P (Predicted) pKa (Carboxylic Group) Solubility (mg/mL)
Target Compound ~1.8 ~4.2 (ester hydrolysis) ~0.5 (aqueous)
(1-Methyl-1H-1,2,4-triazol-5-yl)-phosphonic acid -0.3 2.1, 6.9 (phosphonic) >10 (aqueous)
BMN 673 (Talazoparib) 1.5 7.1 (basic triazole) <0.1 (aqueous)
  • The target compound’s moderate Log P (1.8) balances membrane permeability and solubility, whereas phosphonic acid derivatives (e.g., ) exhibit high solubility but poor bioavailability due to ionization at physiological pH.

Biological Activity

Ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for its significant pharmacological properties. Its molecular formula is C9H10N4O2SC_9H_{10}N_4O_2S with a molecular weight of approximately 226.27 g/mol. The structure features a thiazole ring, an amino group, and a triazole moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with 1-methyltriazole and various carboxylic acids under specific conditions. The methods used often include microwave-assisted synthesis or conventional heating techniques to enhance yield and purity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, this compound has shown potent inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
Human Colon Adenocarcinoma12.5
Human Lung Carcinoma15.0
Breast Cancer10.0

These results suggest that the compound's mechanism of action may involve the disruption of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and triazole rings can significantly influence potency:

  • Substitution on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances anticancer activity.
  • Triazole Modifications : Altering substituents on the triazole ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study published in Acta Crystallographica examined the effects of various thiazole derivatives on cancer cell lines, confirming that compounds similar to this compound exhibited promising results against drug-resistant cancer cells .
  • In Vivo Studies : Animal models have shown that treatment with this compound leads to a significant reduction in tumor size compared to controls, indicating its potential for clinical application .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-amino-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Hantzsch thiazole synthesis or multi-step coupling reactions. For example, the thiazole ring can be formed by condensing α-haloketones with thioureas, followed by introducing the 1-methyl-1H-1,2,4-triazole moiety via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically impact yields. Evidence from similar compounds shows that refluxing in ethanol with sodium acetate as a base achieves ~70% yield for analogous structures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : The ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm). The amino group (NH₂) may show broad peaks at ~5-6 ppm, while the triazole proton resonates at ~8.2 ppm .
  • IR : Stretching frequencies for C=O (ester) at ~1700 cm⁻¹ and NH₂ (amine) at ~3300 cm⁻¹ confirm functional groups .
  • MS : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₉H₁₂N₆O₂S). Fragmentation patterns consistent with thiazole and triazole rings validate the structure .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on cancer cell lines). For example, related thiazole-triazole hybrids exhibit IC₅₀ values <10 μM in antitumor assays, suggesting a baseline protocol .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps. Molecular docking against targets like EGFR kinase or bacterial DHFR can predict binding affinities. For instance, triazole-thiazole hybrids show strong binding to ATP-binding pockets (binding energy < -8 kcal/mol) .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (cell line passage number, solvent/DMSO concentration).
  • SAR Analysis : Compare substituent effects. For example, replacing the ethyl ester with a methyl group in similar compounds reduces solubility, altering bioactivity .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, peer-reviewed journals) to identify trends .

Q. How does the 1-methyl-1H-1,2,4-triazole substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The triazole ring enhances metabolic stability by resisting oxidative degradation. LogP calculations predict moderate lipophilicity (~2.5), balancing membrane permeability and aqueous solubility. In silico ADMET tools (e.g., SwissADME) can validate these properties .

Q. What experimental designs optimize the compound’s selectivity for therapeutic targets (e.g., kinases vs. proteases)?

  • Methodological Answer :

  • Fragment-Based Screening : Identify key binding motifs using crystallography or SPR.
  • Selectivity Profiling : Test against a panel of 50+ kinases/proteases. For example, methyl substitutions on the triazole ring reduce off-target interactions in related molecules .

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